An In-depth Technical Guide to 6-Hydroxybenzo[b]thiophene-2-carboxylic acid: Synthesis, Properties, and Therapeutic Potential
An In-depth Technical Guide to 6-Hydroxybenzo[b]thiophene-2-carboxylic acid: Synthesis, Properties, and Therapeutic Potential
This technical guide provides a comprehensive overview of 6-Hydroxybenzo[b]thiophene-2-carboxylic acid, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. This document delves into its chemical and physical properties, provides a detailed synthetic protocol, and explores its potential therapeutic applications, with a focus on the underlying scientific principles and experimental rationale.
Introduction
The benzo[b]thiophene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its derivatives are known to exhibit a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. 6-Hydroxybenzo[b]thiophene-2-carboxylic acid, a specific derivative, holds promise as a versatile building block for the synthesis of novel therapeutic agents. This guide aims to provide a detailed technical resource for researchers working with or interested in this compound.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The key identifiers and properties of 6-Hydroxybenzo[b]thiophene-2-carboxylic acid are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 1432040-88-4 | [1] |
| Molecular Formula | C₉H₆O₃S | [1] |
| Molecular Weight | 194.2 g/mol | [1] |
| IUPAC Name | 6-hydroxy-1-benzothiophene-2-carboxylic acid | [1] |
| Appearance | Solid | [1] |
| Purity | Typically ≥96% | [1] |
Synthesis of 6-Hydroxybenzo[b]thiophene-2-carboxylic acid
The synthesis of substituted benzo[b]thiophenes can be achieved through various synthetic routes. One established method for the synthesis of similar hydroxy-substituted benzo[b]thiophene carboxylic acids is the Stobbe condensation, followed by cyclization and hydrolysis.[2][3] This approach offers a reliable pathway to the target molecule.
Synthetic Workflow Overview
The synthesis can be conceptualized as a multi-step process, beginning with the condensation of a substituted thiophene derivative with a succinic ester, followed by an intramolecular cyclization to form the benzo[b]thiophene ring system, and concluding with the hydrolysis of the ester to the desired carboxylic acid.
Detailed Experimental Protocol (Representative)
The following protocol is a representative example for the synthesis of a hydroxy-substituted benzo[b]thiophene carboxylic acid via the Stobbe condensation and should be adapted and optimized for the specific synthesis of the 6-hydroxy derivative.[2][3]
Materials:
-
Substituted 4-mercaptophenol
-
Diethyl succinate
-
Sodium ethoxide
-
Anhydrous ethanol
-
Hydrochloric acid
-
Sodium hydroxide
-
Dichloromethane
-
Anhydrous magnesium sulfate
Procedure:
-
Stobbe Condensation:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the substituted 4-mercaptophenol (1 equivalent) and diethyl succinate (1.2 equivalents) in anhydrous ethanol.
-
To this solution, add sodium ethoxide (2.5 equivalents) portion-wise under an inert atmosphere (e.g., nitrogen or argon).
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and neutralize with dilute hydrochloric acid.
-
Extract the product with dichloromethane, wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude intermediate half-ester.
-
-
Intramolecular Friedel-Crafts Cyclization:
-
The crude half-ester is then treated with a cyclizing agent. A common choice is a strong acid such as polyphosphoric acid (PPA) or a Lewis acid like aluminum chloride.
-
The reaction is typically heated to promote cyclization. The specific temperature and reaction time will need to be optimized.
-
Upon completion, the reaction is quenched by pouring it onto ice-water. The solid product is collected by filtration, washed with water, and dried.
-
-
Hydrolysis:
-
The cyclized ester intermediate is suspended in an aqueous solution of sodium hydroxide (e.g., 10% w/v).
-
The mixture is heated to reflux until the ester is completely hydrolyzed (monitored by TLC).
-
The solution is then cooled and acidified with concentrated hydrochloric acid to precipitate the carboxylic acid.
-
The solid product, 6-Hydroxybenzo[b]thiophene-2-carboxylic acid, is collected by filtration, washed thoroughly with water, and dried.
-
Rationale for Experimental Choices:
-
Base Selection: Sodium ethoxide is a sufficiently strong base to deprotonate the active methylene group of diethyl succinate, initiating the Stobbe condensation.[4]
-
Inert Atmosphere: The use of an inert atmosphere is crucial to prevent oxidation of the thiophenol starting material and other sensitive intermediates.
-
Acid/Lewis Acid in Cyclization: A strong acid or Lewis acid is required to catalyze the intramolecular Friedel-Crafts acylation, which leads to the formation of the fused ring system.
Potential Therapeutic Applications and Mechanism of Action
While specific biological data for 6-Hydroxybenzo[b]thiophene-2-carboxylic acid is not extensively published, the broader class of benzo[b]thiophene-2-carboxylic acid derivatives has shown significant therapeutic potential. A notable example is the derivative 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2), which has demonstrated efficacy in a mouse model of ulcerative colitis.[5][6]
Modulation of the mTORC1 Signaling Pathway
BT2 has been shown to alleviate inflammation by suppressing the activation of the mammalian target of rapamycin complex 1 (mTORC1).[5][6] The mTORC1 pathway is a central regulator of cell growth, proliferation, and metabolism.[7][8][9] Its dysregulation is implicated in various diseases, including cancer and inflammatory disorders.[10]
The mechanism of action of BT2 involves the inhibition of branched-chain amino acid (BCAA) catabolism, which in turn leads to the suppression of mTORC1 activation.[5][6] This suggests that 6-Hydroxybenzo[b]thiophene-2-carboxylic acid and its derivatives could be explored as potential modulators of this critical signaling pathway.
Spectroscopic Characterization (Representative Data)
¹H NMR (DMSO-d₆, 300 MHz):
-
δ 13.5 (s, 1H, COOH): The acidic proton of the carboxylic acid typically appears as a broad singlet at a very downfield chemical shift.
-
δ 7.5-8.2 (m, 4H, Ar-H): The aromatic protons on the benzo[b]thiophene ring system would appear in this region. The specific splitting pattern would depend on the substitution. For a 6-hydroxy substituent, one would expect to see distinct signals for the protons at positions 3, 4, 5, and 7.
-
δ ~9.5 (s, 1H, OH): The phenolic proton may appear as a broad singlet, and its chemical shift can be concentration-dependent.
¹³C NMR (DMSO-d₆, 101 MHz):
-
δ ~163 (C=O): The carbonyl carbon of the carboxylic acid.
-
δ ~155 (C-OH): The carbon attached to the hydroxyl group.
-
δ 110-145 (Ar-C): The remaining aromatic carbons of the benzo[b]thiophene core.
Conclusion
6-Hydroxybenzo[b]thiophene-2-carboxylic acid is a valuable heterocyclic compound with significant potential for applications in drug discovery and development. Its synthesis, while requiring a multi-step approach, is achievable through established organic chemistry methodologies like the Stobbe condensation. The demonstrated biological activity of structurally similar compounds, particularly in the modulation of key signaling pathways such as mTORC1, highlights the promise of this scaffold for the development of novel therapeutics. Further research into the specific biological properties of 6-Hydroxybenzo[b]thiophene-2-carboxylic acid is warranted to fully elucidate its therapeutic potential.
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Quora. What are small molecule compounds and mTOR signaling pathways?. Available from: [Link]
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Ben-Sahra, I. & Manning, B. D. mTORC1 signaling and the metabolic control of cell growth. Current Opinion in Cell Biology, 29, 55-62 (2014). Available from: [Link]
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Laplante, M. & Sabatini, D. M. Regulation of mTORC1 and its impact on gene expression at a glance. Journal of Cell Science, 126(Pt 8), 1713-1719 (2013). Available from: [Link]
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Reconstruction and Exploratory Analysis of mTORC1 Signaling Pathway and Its Applications to Various Diseases Using Network-Based Approach. BioMed Research International, 2020, 8873589 (2020). Available from: [Link]
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He, Q.-Z. et al. 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid alleviates ulcerative colitis by suppressing mammalian target of rapamycin complex 1 activation and regulating intestinal microbiota. World Journal of Gastroenterology, 28(46), 6522-6536 (2022). Available from: [Link]
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Attimarad, M., Mohan, S. & Murthy, M. S. Synthesis of hydroxy benzothiophene/naphthalene carboxylic acids as potent NSAIDs. Indian Journal of Heterocyclic Chemistry, 14, 285-288 (2005). Available from: [Link]
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Barbier, E. et al. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Pharmaceuticals, 15(1), 93 (2022). Available from: [Link]
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Barbier, E. et al. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. ResearchGate. Available from: [Link]
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Barbier, E. et al. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. MDPI. Available from: [Link]
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He, Q.-Z. et al. 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid alleviates ulcerative colitis by suppressing mammalian target of rapamycin complex 1 activation and regulating intestinal microbiota. PubMed. Available from: [Link]
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